molecular formula C12H13FO4 B1472678 Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate CAS No. 1607024-71-4

Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

Cat. No. B1472678
CAS RN: 1607024-71-4
M. Wt: 240.23 g/mol
InChI Key: RZZXGTPEOQKDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate” is a chemical compound. Its structure is similar to that of "(4-Fluoro-3-methoxyphenyl)acetic acid" , which is a solid compound with a molecular weight of 184.16 .


Synthesis Analysis

While specific synthesis information for “Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate” is not available, a related compound, “ethyl 3-(4-fluoro-3-methoxyphenyl)-3-hydroxybutanoate”, is mentioned in the context of preparation products and raw materials .


Molecular Structure Analysis

The molecular structure of a compound similar to “Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate”, namely “(4-Fluoro-3-methoxyphenyl)acetic acid”, has been described. It has an empirical formula of C9H9FO3 .

Safety and Hazards

For the related compound “(4-Fluoro-3-methoxyphenyl)acetic acid”, safety information indicates that it is classified as Acute Tox. 4 Oral, with hazard statements H302 .

Future Directions

As for future directions, it’s important to note that many compounds similar to “Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate” are used in research . Therefore, it’s possible that this compound could also have potential applications in scientific research.

properties

IUPAC Name

ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO4/c1-3-17-12(15)7-10(14)8-4-5-9(13)11(6-8)16-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZXGTPEOQKDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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